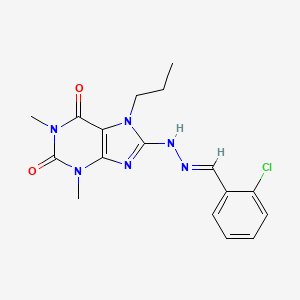
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by a cyclopropyl group attached to a dimethylpentan-3-yl chain, which is further esterified with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours until the desired ester is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol).
Reduction: (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-aminobenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate largely depends on its chemical structure and the functional groups present. The ester bond can be hydrolyzed by esterases, releasing 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The cyclopropyl and dimethylpentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) benzoate: Similar structure but lacks the nitro group.
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-methoxybenzoate: Similar structure with a methoxy group instead of a nitro group.
(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-chlorobenzoate: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate makes it unique compared to its analogs. The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions. Additionally, the nitro group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
17397-11-4 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3-cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H23NO4/c1-11(2)17(12(3)4,14-7-8-14)22-16(19)13-5-9-15(10-6-13)18(20)21/h5-6,9-12,14H,7-8H2,1-4H3 |
InChI Key |
MUSYICBRKHFTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CC1)(C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972878.png)




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11972913.png)
![2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11972917.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972930.png)
![4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11972931.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11972939.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11972940.png)


